molecular formula C22H30ClN5O3S B2403383 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1189711-04-3

3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2403383
CAS No.: 1189711-04-3
M. Wt: 480.02
InChI Key: HHKLZCSVHUDMGT-UHFFFAOYSA-N
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Description

3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyrazole ring, and a sulfonyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Piperazine Ring: This step involves the reaction of 3-chlorophenylamine with ethylene diamine under specific conditions to form the piperazine ring.

    Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Pyrazole Ring Formation: The next step involves the formation of the pyrazole ring through a cyclization reaction involving hydrazine and a suitable diketone.

    Coupling Reaction: Finally, the pyrazole derivative is coupled with N-cycloheptyl-1-methylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the pyrazole ring.

    Reduction: Reduction reactions may target the sulfonyl group or the pyrazole ring.

    Substitution: The compound can undergo substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation or nitration reagents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: It could be investigated for its pharmacological properties, such as its potential as a therapeutic agent.

    Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-phenylthiophene-2-carboxamide: This compound shares a similar piperazine and sulfonyl structure but differs in the pyrazole ring and the phenylthiophene moiety.

    3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide: Similar to the target compound but with a cyclohexyl group instead of a cycloheptyl group.

Uniqueness

The uniqueness of 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-cycloheptyl-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClN5O3S/c1-26-16-20(21(29)24-18-8-4-2-3-5-9-18)22(25-26)32(30,31)28-13-11-27(12-14-28)19-10-6-7-17(23)15-19/h6-7,10,15-16,18H,2-5,8-9,11-14H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKLZCSVHUDMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NC4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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